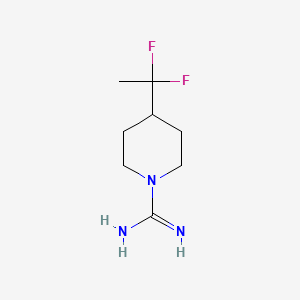

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Description

Properties

IUPAC Name |

4-(1,1-difluoroethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N3/c1-8(9,10)6-2-4-13(5-3-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQVIAMWWABRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=N)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide typically involves two key transformations:

- Introduction of the 1,1-difluoroethyl substituent onto the piperidine ring.

- Conversion or installation of the carboximidamide group on the nitrogen of the piperidine ring.

These steps require careful selection of reagents and conditions to achieve high yield and purity, especially due to the sensitivity of fluorinated groups and amidine functionalities.

Introduction of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group can be introduced via nucleophilic substitution or addition reactions involving difluoroalkylating agents. Common approaches include:

- Use of 1,1-difluoroethyl halides or equivalents : Alkylation of piperidine nitrogen or carbon centers with 1,1-difluoroethyl bromide or iodide under basic conditions.

- Reductive amination with difluoroacetaldehyde derivatives : Reaction of piperidine with difluoroacetaldehyde or its protected forms, followed by reduction to install the difluoroethyl side chain.

These methods require controlled temperature and solvent conditions to prevent side reactions and decomposition of fluorinated intermediates.

Installation of the Carboximidamide Group

The carboximidamide (also known as amidine) group is typically introduced by:

- Reaction of piperidine derivatives with carboximidamide precursors : For example, treatment of piperidine with pyrazole-1-carboximidamide hydrochloride or related amidine sources in the presence of base.

- Use of amidine hydrochloride salts : Coupling with piperidine under mild conditions in solvents such as acetonitrile or dimethylformamide (DMF).

A representative example from related amidine syntheses involves stirring the amine substrate with pyrazole-1-carboximidamide hydrochloride and a base like N,N-diisopropylethylamine in acetonitrile at moderate temperatures (~60°C) for several hours, yielding amidine-functionalized products with good purity and yield.

Representative Experimental Procedure

A detailed synthetic example adapted from related amidine synthesis procedures is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Piperidine derivative + 1,1-difluoroethyl halide, base (e.g., N,N-diisopropylethylamine), solvent (acetonitrile), 60-65°C, 2-4 h | Alkylation to introduce difluoroethyl group | 80-90% |

| 2 | Reaction of difluoroethyl piperidine with pyrazole-1-carboximidamide hydrochloride, base (N,N-diisopropylethylamine), DMF or acetonitrile, ambient to 60°C, 24-72 h | Amidination to install carboximidamide group | 70-85% |

| 3 | Work-up: aqueous washes, pH adjustment, filtration, recrystallization (isopropanol/water) | Purification to isolate pure this compound | - |

This sequence ensures the stepwise construction of the target molecule with control over reaction parameters to maximize yield and purity.

Reaction Conditions and Optimization

- Solvent Choice : Acetonitrile and DMF are preferred solvents for amidine formation due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Base Selection : N,N-Diisopropylethylamine (DIPEA) is commonly used to neutralize hydrochloride salts and promote amidine formation.

- Temperature Control : Moderate heating (50-65°C) accelerates the reaction without degrading sensitive fluorinated groups.

- Reaction Time : Extended reaction times (up to 72 hours) may be necessary to drive the amidination to completion, especially at ambient temperatures.

- Purification : Recrystallization from isopropanol/water mixtures and ion-exchange chromatography (e.g., Dowex resin) are effective for product isolation.

Analytical Data Supporting Synthesis

- NMR Spectroscopy : Characteristic proton and carbon resonances confirm the presence of difluoroethyl and amidine groups.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight.

- Melting Point : Sharp melting points indicate purity.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content consistent with calculated values.

These analytical techniques are essential for validating the successful preparation of the target compound.

Summary Table of Preparation Methods

| Method Aspect | Details | Notes |

|---|---|---|

| Alkylation Agent | 1,1-Difluoroethyl halides (bromide, iodide) | Requires inert atmosphere and dry conditions |

| Amidination Agent | Pyrazole-1-carboximidamide hydrochloride or similar amidine sources | Used with DIPEA base |

| Solvents | Acetonitrile, DMF | Polar aprotic solvents preferred |

| Base | N,N-Diisopropylethylamine | Neutralizes HCl, promotes nucleophilicity |

| Temperature | 20-65°C | Higher temps speed reaction but risk side reactions |

| Reaction Time | 2-72 hours | Depends on temperature and scale |

| Purification | Recrystallization, ion-exchange chromatography | Ensures high purity product |

| Yield Range | 70-90% overall | Good efficiency for multi-step synthesis |

Research Findings and Notes

- The amidine formation step is often the rate-limiting step and benefits from careful pH control and base stoichiometry.

- Fluorinated substituents require careful handling to avoid hydrolysis or defluorination.

- The synthetic route is amenable to scale-up with proper control of reaction parameters.

- Literature reports emphasize the importance of solvent choice and reaction monitoring by HPLC or NMR for optimal yield.

Chemical Reactions Analysis

Types of Reactions: 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines.

Scientific Research Applications

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(1,1-difluoroethyl)piperidine-1-carboximidamide is compared below with a structurally related piperidine derivative, N-(14-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}-3,6,9,12-tetraoxatetradecan-1-yl)-4′-fluoro-3′-methyl-2-[4-(4-methyl-1H-imidazol-5-yl)piperidin-1-yl]-[1,1′-biphenyl]-4-carboxamide (CAS: 2690350-15-1, referred to as Compound A for clarity) .

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Fluorine Effects: The 1,1-difluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This contrasts with Compound A, where the 4′-fluoro substituent on the biphenyl moiety primarily influences electronic interactions in receptor binding .

Solubility and Bioavailability: Compound A’s PEG-like chain improves aqueous solubility (critical for intravenous delivery) but may limit blood-brain barrier penetration. In contrast, the target compound’s compact structure and moderate lipophilicity favor membrane permeability.

Synthetic Complexity :

- Compound A ’s multi-step synthesis (evidenced by its 46-carbon structure) contrasts with the simpler synthesis pathway anticipated for the target compound, which lacks complex heterocycles or PEG spacers .

Biological Activity

4-(1,1-Difluoroethyl)piperidine-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities. As a derivative of piperidine, it possesses unique structural characteristics that may influence its pharmacological properties. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 195.2 g/mol. The presence of the difluoroethyl group is significant as it may enhance the compound's lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : Its structure allows for binding to specific receptors, which can modulate signaling pathways associated with various physiological responses.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated in vitro against human cancer cells, showing promising results in inhibiting cell proliferation.

- Antimicrobial Properties : The compound has also demonstrated antibacterial and antifungal activities in various assays, indicating its potential as a therapeutic agent against infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against cancer cells | |

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal growth |

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

- Case Study 1 : In a study focusing on cancer treatment, the compound was tested against multiple human cancer cell lines. Results indicated that it exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutic agents.

- Case Study 2 : A separate investigation evaluated its antimicrobial properties against common pathogenic bacteria and fungi. The results showed that the compound effectively inhibited growth at low concentrations.

Q & A

Q. How can machine learning enhance SAR (Structure-Activity Relationship) studies for fluorinated piperidine libraries?

- Methodological Answer : Train ML models (e.g., Random Forest or GNNs) on descriptors like logP, polar surface area, and fluorine atom positions. Validate predictions with in vitro data. Open-source tools (e.g., RDKit or DeepChem) automate feature extraction from SMILES strings .

Cross-Disciplinary and Emerging Research

Q. What role does this compound play in materials science, particularly in fluoropolymer or catalyst design?

- Methodological Answer : Fluorinated piperidines act as ligands in transition metal catalysts (e.g., Pd or Ru) for C-F bond activation. In polymers, their rigidity and hydrophobicity enhance thermal stability. Characterize via TGA, DSC, and X-ray crystallography to correlate structure with material properties .

Q. How can environmental fate studies for fluorinated piperidines address regulatory gaps in persistence and bioaccumulation?

- Methodological Answer : Use OECD 307 guidelines for soil degradation and OECD 305 for bioaccumulation in aquatic models (e.g., Daphnia magna). LC-HRMS identifies transformation products. Compare with EPA’s CompTox Dashboard for structural analogs to prioritize testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.